2-[4-(Aminomethyl)phenoxy]propan-1-amine
Description
Properties
CAS No. |
766503-59-7 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-8(6-11)13-10-4-2-9(7-12)3-5-10/h2-5,8H,6-7,11-12H2,1H3 |
InChI Key |
DKFYCCCICFBICE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)CN |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
One prevalent method for preparing 2-[4-(Aminomethyl)phenoxy]propan-1-amine involves the reductive amination of 4-formylphenoxypropan-1-amine derivatives. This process typically includes:
- Starting Material: 4-formylphenoxypropan-1-amine or its protected analogs.
- Reagents: Aminomethyl donors such as ammonium salts or primary amines.
- Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).
- Solvent System: Mixtures of methanol and dimethylformamide (DMF) or other polar aprotic solvents.
- Conditions: Mild temperatures (room temperature to 40°C) to avoid side reactions.
This method allows selective formation of the aminomethyl group at the para position of the phenoxy ring, with high yields and purity after chromatographic purification.
Nucleophilic Substitution on Halogenated Precursors
Another preparation method utilizes nucleophilic substitution on halogenated phenoxypropan-1-amine intermediates:
- Halogenated Intermediate: 4-(chloromethyl)phenoxypropan-1-amine or bromomethyl derivatives.
- Nucleophile: Ammonia or primary amines to introduce the aminomethyl group.
- Solvent: Polar solvents such as ethanol or acetonitrile.
- Temperature: Elevated temperatures (50–80°C) to facilitate substitution.
- Workup: Extraction and purification by recrystallization or chromatography.
This approach is advantageous for its straightforward reaction setup and scalability.
Protection and Deprotection Strategies
Given the presence of multiple amine groups, protection of amines as carbamates (e.g., Boc or Fmoc groups) is often employed during intermediate steps to prevent side reactions. Deprotection is typically achieved using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) after the key substitution steps are complete.
Representative Synthetic Scheme
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Protection | 2-[4-(Aminomethyl)phenoxy]propan-1-amine | Boc2O, base (e.g., triethylamine), solvent | Boc-protected intermediate | 85–90 |
| 2 | Halogenation | Protected phenoxypropan-1-amine | NBS or PBr3, solvent | Halomethyl intermediate | 75–80 |
| 3 | Nucleophilic substitution | Halomethyl intermediate | NH3 or primary amine, solvent, heat | Protected aminomethyl derivative | 70–85 |
| 4 | Deprotection | Protected aminomethyl derivative | TFA, solvent | 2-[4-(Aminomethyl)phenoxy]propan-1-amine | 90–95 |
Analytical and Purification Techniques
- Chromatography: Flash column chromatography using silica gel with gradients of ethyl acetate/hexane or methanol/dichloromethane.
- Crystallization: Recrystallization from ethanol or ethyl acetate.
- Characterization: NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm the structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Reductive Amination | NaBH3CN, ammonium salts | High selectivity, mild conditions | Requires careful pH control | 80–90 |
| Nucleophilic Substitution | NH3, halogenated intermediates | Simple setup, scalable | Elevated temperatures needed | 70–85 |
| Protection/Deprotection Steps | Boc2O, TFA | Prevents side reactions | Adds extra steps and time | 85–95 (combined) |
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenoxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Aminomethyl)phenoxy]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenoxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenoxy group provides additional stability and specificity in these interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Activity
- Electron-Withdrawing Groups (e.g., -CF3): The trifluoromethyl group in 2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride enhances metabolic stability and lipophilicity, making it a robust intermediate for CNS-targeting drugs . In contrast, the aminomethyl (-CH2NH2) group in the target compound may improve water solubility but reduce membrane permeability.
- Aromatic Heterocycles (e.g., Benzothiazole) : OX03393’s benzothiazole substituent enables π-π stacking with hydrophobic enzyme pockets, though its bulkiness may reduce potency compared to smaller substituents .
Physicochemical Properties
Biological Activity
2-[4-(Aminomethyl)phenoxy]propan-1-amine, also known as a phenoxypropylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, leading to investigations into its therapeutic properties, particularly in neuropharmacology and antimicrobial activity.
Chemical Structure and Properties
The chemical structure of 2-[4-(Aminomethyl)phenoxy]propan-1-amine can be represented as follows:
This compound features a phenoxy group attached to a propan-1-amine backbone, which is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that phenoxypropylamines exhibit significant antimicrobial properties. For instance, derivatives similar to 2-[4-(Aminomethyl)phenoxy]propan-1-amine have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 3.12 to 12.5 μg/mL, suggesting strong antibacterial effects compared to standard antibiotics like ciprofloxacin .
Neuropharmacological Effects
The compound has also been explored for its neuropharmacological effects. Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. This is significant given the structural similarities with known antidepressants such as fluoxetine. In vitro studies have demonstrated that derivatives of this compound maintain antidepressant-like activity without exhibiting additional side effects .
Study on Antimicrobial Efficacy
In a comparative study, various phenoxypropylamine derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that compounds with specific substitutions on the aromatic ring exhibited enhanced activity against Gram-positive bacteria. The study concluded that the presence of the aminomethyl group was critical for the observed antimicrobial potency .
Neuropharmacological Assessment
Another investigation focused on the neuropharmacological profile of 2-[4-(Aminomethyl)phenoxy]propan-1-amine. The study utilized animal models to assess behavioral changes associated with depression and anxiety. Results showed that administration of the compound led to a significant reduction in depressive behaviors, comparable to established antidepressants. This suggests a potential role for this compound in treating mood disorders .
Tables
| Activity | MIC (µg/mL) | Tested Strain |
|---|---|---|
| Antibacterial | 3.12 - 12.5 | Staphylococcus aureus |
| Antibacterial | 6.25 - 25 | Escherichia coli |
| Antidepressant-like activity | N/A | Animal model studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
